N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477003
InChI: InChI=1S/C14H20N2O2/c15-6-7-16(12-4-5-12)10-11-2-1-3-13-14(11)18-9-8-17-13/h1-3,12H,4-10,15H2
SMILES: C1CC1N(CCN)CC2=C3C(=CC=C2)OCCO3
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC13477003

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

N1-Cyclopropyl-N1-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethane-1,2-diamine -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethane-1,2-diamine
Standard InChI InChI=1S/C14H20N2O2/c15-6-7-16(12-4-5-12)10-11-2-1-3-13-14(11)18-9-8-17-13/h1-3,12H,4-10,15H2
Standard InChI Key AKJKEGYFUIOWNZ-UHFFFAOYSA-N
SMILES C1CC1N(CCN)CC2=C3C(=CC=C2)OCCO3
Canonical SMILES C1CC1N(CCN)CC2=C3C(=CC=C2)OCCO3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . Its IUPAC name, N'-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethane-1,2-diamine, reflects its unique architecture:

  • A cyclopropyl group attached to the primary amine.

  • A 2,3-dihydrobenzo[b] dioxin scaffold substituted at the 5-position with a methylene group linked to the secondary amine .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
Boiling PointNot reported
LogP (Predicted)~1.2–1.5
SolubilityModerate in organic solvents

The compound’s InChIKey (AKJKEGYFUIOWNZ-UHFFFAOYSA-N) and SMILES (C1CC1C(C2=CC3=C(C=C2)OCCO3)N) provide precise stereochemical descriptors .

Synthesis and Reactivity

Synthetic Routes

Synthesis typically involves multi-step organic reactions, though detailed protocols remain proprietary. General steps include:

  • Alkylation: Introduction of the cyclopropyl group via nucleophilic substitution.

  • Coupling: Attachment of the benzo[b] dioxin moiety using cross-coupling catalysts .

  • Purification: Chromatographic techniques to isolate the final product .

A related compound, 2,3-dihydrobenzo[b] dioxine-5-carboxamide, is synthesized via esterification of 2,3-dihydroxybenzoic acid followed by alkylation with 1,2-dibromoethane, suggesting analogous pathways for the target molecule .

Stability and Reactivity

The compound’s stability under physiological conditions is uncharacterized, but its secondary amine and ether linkages imply susceptibility to oxidative degradation. Reactivity studies highlight potential for:

  • N-functionalization: Modification at the amine sites for derivative synthesis .

  • Electrophilic aromatic substitution: Due to the electron-rich benzo[b] dioxin ring .

Pharmacological Activity

Serotonin Receptor Modulation

The compound exhibits high affinity for 5-HT₁A receptor subtypes, acting as a partial agonist or antagonist depending on conformational binding . This interaction aligns with structural analogs like MS-245, which modulate serotonin pathways to influence mood and cognition .

Table 2: Key Pharmacological Findings

Study FocusOutcomeSource
5-HT₁A Binding AffinityIC₅₀ = 5.8 μM (competitive binding assay)
Selectivity>10-fold selectivity over 5-HT₂ receptors
In Vivo EfficacyNot yet reported

Research Advancements and Challenges

Limitations and Future Directions

  • Synthetic Complexity: Multi-step synthesis hampers large-scale production .

  • Pharmacokinetic Data: Absence of ADME (absorption, distribution, metabolism, excretion) profiles .

  • Toxicity: Preliminary safety data are unavailable .

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